molecular formula C24H19ClF3N3O2 B606543 CCG-257081 CAS No. 1922098-90-5

CCG-257081

カタログ番号: B606543
CAS番号: 1922098-90-5
分子量: 473.9 g/mol
InChIキー: BEDJWRJGMARXLZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CCG-257081 is a small molecule inhibitor that targets the myocardin-related transcription factor/serum response factor (MRTF/SRF) pathway. This pathway is crucial for myofibroblast differentiation, which is a hallmark of fibrosis. This compound has shown potential in preventing drug-induced lung fibrosis, making it a promising candidate for therapeutic applications .

化学反応の分析

CCG-257081 undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions are essential for modifying the functional groups within the molecule.

    Substitution: Common reagents and conditions used in these reactions include halogenating agents and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Melanoma Treatment

CCG-257081 has shown promising results in overcoming resistance to BRAF inhibitors like vemurafenib. In studies using YUMMER melanoma cell lines, this compound was found to:

  • Induce activation of caspases (caspase-3 and -7), leading to increased apoptosis in resistant melanoma cells .
  • Reduce tumor cell proliferation significantly when combined with vemurafenib, effectively preventing the development of drug resistance .
  • Enhance the sensitivity of melanoma cells to immune checkpoint inhibitors, thereby improving therapeutic outcomes .

Table 1: Summary of this compound Efficacy in Melanoma Studies

StudyModelKey Findings
Foda et al. (2024)YUMMER melanoma cellsInduced apoptosis; reduced proliferation; enhanced sensitivity to vemurafenib
Haak et al. (2017)Murine modelsReduced melanoma metastasis; improved response to targeted therapies
Lionarons et al. (2019)In vitro assaysSynergistic effects with immune therapies

Breast Cancer

While specific studies on breast cancer were not highlighted, the mechanism of action suggests potential applications in this area as well. The inhibition of the Rho/MRTF pathway may contribute to reduced tumor growth and metastasis in breast cancer models .

Applications in Fibrotic Diseases

This compound has also been investigated for its anti-fibrotic properties, particularly in lung fibrosis models. In a study examining bleomycin-induced lung fibrosis:

  • This compound significantly reduced pulmonary collagen content and improved histopathological outcomes compared to control groups .
  • The compound effectively decreased mRNA levels of key fibrotic markers such as smooth muscle actin and connective tissue growth factor, indicating its potential as a therapeutic agent for fibrotic diseases .

Table 2: Efficacy of this compound in Fibrotic Models

StudyModelKey Findings
Mohan et al. (2022)Bleomycin-induced lung fibrosisPrevented inflammation and fibrosis; improved weight gain compared to control treatments

作用機序

CCG-257081 exerts its effects by inhibiting the MRTF/SRF transcription pathway. This inhibition decreases the mRNA levels of downstream genes such as smooth muscle actin and connective tissue growth factor. The compound effectively prevents inflammation and fibrosis by reducing pulmonary collagen content and histopathology markers .

類似化合物との比較

CCG-257081 is part of a series of compounds, including CCG-1423 and CCG-203971, which also target the MRTF/SRF pathway. this compound has shown unique efficacy in preventing drug-induced lung fibrosis compared to its counterparts . Similar compounds include:

生物活性

CCG-257081 is a small molecule inhibitor targeting the myocardin-related transcription factor (MRTF) signaling pathway, which has been implicated in various fibrotic diseases and cancer progression. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical models, and potential therapeutic applications.

This compound operates primarily by inhibiting the Rho/MRTF signaling pathway. This pathway plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis. Specifically, this compound has been shown to disrupt the nuclear localization of MRTF-A/B and inhibit MRTF/SRF-regulated gene transcription. This inhibition leads to decreased expression of genes associated with fibrosis and cancer cell survival.

Efficacy in Cancer Models

Recent studies have demonstrated the effectiveness of this compound in various cancer models, particularly melanoma. For instance, co-treatment with this compound significantly suppressed tumor growth in mice treated with PLX4720, a BRAF inhibitor. The combination therapy enhanced apoptosis in resistant melanoma cells, indicating a synergistic effect that improves treatment outcomes compared to monotherapy with either agent alone .

Table 1: Summary of Efficacy Studies

Study FocusModel TypeTreatmentKey Findings
Melanoma ResistanceMurine ModelThis compound + PLX4720Reduced tumor growth; enhanced apoptosis
Lung Fibrosis PreventionBleomycin-inducedThis compound (100 mg/kg)Prevented weight loss; reduced fibrosis markers
Fibrosis in SkinBleomycin-inducedThis compound (50 mg/kg)Decreased skin thickening; reduced collagen

Prevention of Lung Fibrosis

In a murine model of bleomycin-induced lung fibrosis, this compound demonstrated significant protective effects. Mice treated with 100 mg/kg showed no significant weight loss compared to control groups that received standard antifibrotic treatments like nintedanib or prednisolone, which resulted in weight loss. Histological analysis revealed that treatment with this compound effectively reduced collagen deposition and inflammation markers associated with fibrosis .

Case Studies

Case Study 1: Melanoma Resistance

A study examined the role of this compound in overcoming resistance to vemurafenib in melanoma cells. Resistant cell lines showed enhanced activation of the Rho/MRTF pathway. Treatment with this compound not only inhibited this pathway but also prevented the formation of vemurafenib-resistant colonies, suggesting its potential as an adjunct therapy for resistant melanoma .

Case Study 2: Fibrotic Disease

特性

CAS番号

1922098-90-5

分子式

C24H19ClF3N3O2

分子量

473.9 g/mol

IUPAC名

N-(4-chlorophenyl)-5,5-difluoro-1-(3-fluoro-5-pyridin-4-ylbenzoyl)piperidine-3-carboxamide

InChI

InChI=1S/C24H19ClF3N3O2/c25-19-1-3-21(4-2-19)30-22(32)18-12-24(27,28)14-31(13-18)23(33)17-9-16(10-20(26)11-17)15-5-7-29-8-6-15/h1-11,18H,12-14H2,(H,30,32)

InChIキー

BEDJWRJGMARXLZ-UHFFFAOYSA-N

SMILES

O=C(C1CN(C(C2=CC(F)=CC(C3=CC=NC=C3)=C2)=O)CC(F)(F)C1)NC4=CC=C(Cl)C=C4

正規SMILES

C1C(CN(CC1(F)F)C(=O)C2=CC(=CC(=C2)C3=CC=NC=C3)F)C(=O)NC4=CC=C(C=C4)Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CCG-257081;  CCG 257081;  CCG257081; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CCG-257081
Reactant of Route 2
Reactant of Route 2
CCG-257081
Reactant of Route 3
Reactant of Route 3
CCG-257081
Reactant of Route 4
Reactant of Route 4
CCG-257081
Reactant of Route 5
Reactant of Route 5
CCG-257081
Reactant of Route 6
Reactant of Route 6
CCG-257081

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。